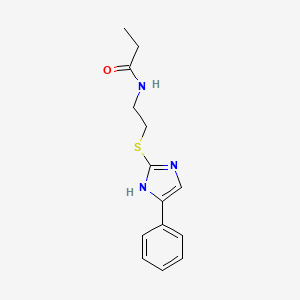

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Molecular Structure Analysis

The molecule contains an imidazole ring, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Immunomodulatory and Anti-inflammatory Properties

Thionamides, which share structural similarities with N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide, have demonstrated direct anti-inflammatory and immunosuppressive properties. These compounds inhibit the synthesis of proinflammatory cytokines and reduce DNA binding and activity of nuclear factor-kappa B (NF-κB), a key proinflammatory transcription factor. This inhibition pathway involves the suppression of Rac1 and inhibitor of κB kinase α, suggesting a potential for these compounds in treating inflammation and immune-related conditions (Humar et al., 2008).

Anticonvulsant Activity

Compounds structurally related to N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide have been synthesized and evaluated for their anticonvulsant activity. Studies have identified specific derivatives that show promising results against seizures induced by maximal electroshock, highlighting the potential therapeutic applications of these compounds in epilepsy management (Soyer et al., 2004).

Antibacterial and Antifungal Activities

Research on novel substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives, which bear resemblance to the core structure of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide, has shown significant antibacterial and antifungal activities. These compounds have been assessed using the zone of inhibition method, demonstrating their potential as antimicrobial agents (Chandrakantha et al., 2014).

DNA Binding and Gene Expression Modulation

Pyrrole-imidazole polyamides, closely related to the imidazole component of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide, bind specifically to DNA sequences, influencing gene expression in mammalian cells. These compounds demonstrate the potential to disrupt protein-DNA interactions, offering a pathway to modulate gene expression therapeutically (Liu & Kodadek, 2009).

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows for various types of chemical interactions with biological targets .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, which can result in various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

properties

IUPAC Name |

N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-2-13(18)15-8-9-19-14-16-10-12(17-14)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOJQORFIXHDTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCSC1=NC=C(N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2386292.png)

![3-(4-Bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2386293.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2386296.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2386297.png)

![6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B2386298.png)

![4-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2386306.png)

![N'-(4-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2386308.png)